REACTION_CXSMILES
|
[CH3:1][C@H:2]([NH2:28])[C@H:3]1[O:8][C@H:7]([O:9][C@H:10]2[C@H:15]([OH:16])[C@H:14]([N:17]([C:19]([CH2:21][NH2:22])=[O:20])[CH3:18])[C@@H:13]([O:23]C)[C@@H:12]([OH:25])[C@@H:11]2[NH2:26])[C@H:6]([NH2:27])[CH2:5][CH2:4]1.OS(O)(=O)=O.CC(N)C1OC(OC2C(O)C(NC)C(OC)C(O)C2N)C(N)CC1>>[CH3:1][CH:2]([NH2:28])[CH:3]1[O:8][CH:7]([O:9][CH:10]2[CH:15]([OH:16])[CH:14]([N:17]([C:19]([CH2:21][NH2:22])=[O:20])[CH3:18])[CH:13]([OH:23])[CH:12]([OH:25])[CH:11]2[NH2:26])[CH:6]([NH2:27])[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)O)O)N)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |